2-(2-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide
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Overview
Description
2-(2-Methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide is a complex organic compound that features a combination of methoxyphenoxy, thiazolyl, and acetamide groups
Preparation Methods
The synthesis of 2-(2-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Attachment of the 4-Methylphenyl Group:
Formation of the Methoxyphenoxy Group: The methoxyphenoxy group can be synthesized by reacting methoxyphenol with an appropriate halide.
Coupling Reactions: The final step involves coupling the methoxyphenoxy group with the thiazole derivative through an acetamide linkage, typically using coupling reagents like EDCI or DCC.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for better control over reaction conditions.
Chemical Reactions Analysis
2-(2-Methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the acetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration.
Scientific Research Applications
2-(2-Methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the thiazole ring can participate in π-π stacking interactions. The acetamide linkage allows for hydrogen bonding with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-methoxyphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide include:
2-(2-Methoxyphenoxy)-N-(4-methylphenyl)acetamide: Lacks the thiazole ring, which may reduce its biological activity.
2-(4-Methoxyphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide: Has a methoxy group on the phenyl ring instead of the phenoxy group, which can alter its interaction with biological targets.
2-(2-Methoxyphenoxy)-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}acetamide: Contains a chlorophenyl group instead of a methylphenyl group, which can affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O3S |
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Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]acetamide |
InChI |
InChI=1S/C21H22N2O3S/c1-15-7-9-16(10-8-15)21-23-17(14-27-21)11-12-22-20(24)13-26-19-6-4-3-5-18(19)25-2/h3-10,14H,11-13H2,1-2H3,(H,22,24) |
InChI Key |
WOXYNPSVWUIANX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
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